molecular formula C28H35N3O B3790102 N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine

N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine

Cat. No.: B3790102
M. Wt: 429.6 g/mol
InChI Key: AJPDSHLCOANOTB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indene, piperidine, isoquinoline, and an ether group . It has been studied in the context of inhibiting butyrylcholinesterase, an enzyme that is a promising drug target for Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups . The indene and piperidine rings provide a rigid, three-dimensional structure, while the isoquinoline and ether groups add additional complexity and functionality.

Mechanism of Action

This compound has been studied for its ability to inhibit butyrylcholinesterase, an enzyme that is a promising drug target for Alzheimer’s disease . The exact mechanism of action is not fully understood, but it is believed to bind to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Given the potential of this compound as a drug target for Alzheimer’s disease, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(isoquinolin-5-ylmethyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O/c1-32-15-14-30(21-26-10-4-9-25-18-29-12-11-28(25)26)19-22-6-5-13-31(20-22)27-16-23-7-2-3-8-24(23)17-27/h2-4,7-12,18,22,27H,5-6,13-17,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDSHLCOANOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCCN(C1)C2CC3=CC=CC=C3C2)CC4=CC=CC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine
Reactant of Route 2
Reactant of Route 2
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine
Reactant of Route 3
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine
Reactant of Route 4
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine
Reactant of Route 5
Reactant of Route 5
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine
Reactant of Route 6
N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(5-isoquinolinylmethyl)-2-methoxyethanamine

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